molecular formula C13H18Br2N2O6S B13727823 (R)-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate

(R)-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate

Cat. No.: B13727823
M. Wt: 490.17 g/mol
InChI Key: LUKTVGRPGJKVIG-LBPRGKRZSA-N
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Description

®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibromophenyl group, an acetamidopropoxy moiety, and a sulfate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate typically involves multiple steps. The initial step often includes the preparation of the dibromophenyl intermediate, followed by the introduction of the acetamidopropoxy group through a nucleophilic substitution reaction. The final step involves the addition of the sulfate group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dibromo groups to less reactive species.

    Substitution: Nucleophilic substitution reactions can replace the acetamidopropoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dichlorophenyl hydrogen sulfate
  • ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-difluorophenyl hydrogen sulfate

Uniqueness

®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate is unique due to the presence of dibromo groups, which can significantly influence its reactivity and biological activity compared to its dichloro or difluoro analogs. The dibromo groups may enhance the compound’s binding affinity to certain molecular targets, leading to more potent biological effects.

Properties

Molecular Formula

C13H18Br2N2O6S

Molecular Weight

490.17 g/mol

IUPAC Name

[4-[(1R)-1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate

InChI

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21)/t12-/m0/s1

InChI Key

LUKTVGRPGJKVIG-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)NCCCO[C@@H](CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br

Canonical SMILES

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br

Origin of Product

United States

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